(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Description
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has been researched for its potential use in scientific experiments. This compound is of interest to researchers due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Marine Bioprospecting
This compound has potential applications in marine bioprospecting, where it could be used to isolate and characterize new bioactive substances from marine organisms. Similar compounds have been derived from deep-sea actinomycetes and have shown antimicrobial activities .
Antimicrobial Research
Given its structural similarity to other pyrazine derivatives, this compound may exhibit antimicrobial properties. It could be used to study the efficacy against various bacterial strains and contribute to the development of new antibiotics .
Chemical Synthesis of Boronic Acids
Compounds with methoxypyrazin and thiophene groups are often used as intermediates in the synthesis of boronic acids, which are crucial in Suzuki coupling reactions—a widely used method of creating carbon-carbon bonds in organic chemistry .
properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-6-15-7-13(16-12)20-11-2-4-17(8-11)14(18)10-3-5-21-9-10/h3,5-7,9,11H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQNLQFCPFJALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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